molecular formula C10H13NO2S B8328581 Ethyl 4-amino-2-(methylthio)benzoate

Ethyl 4-amino-2-(methylthio)benzoate

Cat. No.: B8328581
M. Wt: 211.28 g/mol
InChI Key: RHVNPKMJZZPRNF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(methylthio)benzoate is a benzoic acid derivative featuring an amino group at the para position (C4), a methylthio (-SMe) substituent at the ortho position (C2), and an ethyl ester at the carboxyl group. This compound is structurally significant in organic synthesis and materials science due to its dual functional groups (amino and thioether), which enhance reactivity and solubility in polar solvents .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

ethyl 4-amino-2-methylsulfanylbenzoate

InChI

InChI=1S/C10H13NO2S/c1-3-13-10(12)8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3

InChI Key

RHVNPKMJZZPRNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)SC

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

Enzyme Interaction and Modulation

  • Ethyl 4-amino-2-(methylthio)benzoate has been studied for its ability to interact with various enzymes, particularly kinases and phosphatases, which are crucial in cellular signaling pathways. The amino group can form hydrogen bonds with enzyme active sites, influencing their catalytic activities .

Cellular Effects

  • Research indicates that this compound can modulate cell signaling pathways, potentially leading to changes in gene expression related to cell proliferation and survival. For instance, it may upregulate genes involved in cellular growth while downregulating those associated with apoptosis.

Medicinal Applications

Therapeutic Potential

  • This compound has been explored for its therapeutic effects, particularly in anti-inflammatory and anticancer contexts. Studies have shown that it can inhibit inflammatory pathways by blocking specific enzymes involved in these processes .

Case Studies

  • In one study involving animal models, the compound demonstrated significant pain-relieving effects comparable to established analgesics, suggesting its potential use in pain management therapies .

Antimicrobial Activity

  • The compound has also been evaluated for its antimicrobial properties against various pathogens. It exhibited promising activity against strains of bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .

Industrial Applications

Chemical Intermediates

  • This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique chemical properties make it suitable for developing new materials and chemical processes within the pharmaceutical and agrochemical industries .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme ModulationInhibition of kinases and phosphatases
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryPain relief in animal models

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Evidence Source
Ethyl 4-amino-2-(methylthio)benzoate -NH₂ (C4), -SMe (C2), -COOEt ~225.3 g/mol Intermediate for heterocycles, potential kinase inhibitor activity
Ethyl 4-aminobenzoate -NH₂ (C4), -COOEt ~179.2 g/mol UV absorber in polymers; precursor for dyes
Ethyl 4-(dimethylamino)benzoate -NMe₂ (C4), -COOEt ~207.3 g/mol Co-initiator in resins; higher reactivity than methacrylate analogs
Ethyl 2-(methylthio)acetate -SMe (C2), -COOEt ~134.2 g/mol Pharmaceutical intermediate (e.g., Bromfenac sodium)
Ethyl 4-(2-amino-2-thioxoethoxy)benzoate -NH₂-C(=S)-O- (C4), -COOEt ~269.4 g/mol Thioamide precursor; used in metal coordination chemistry
Key Observations:
  • Amino Group Position: The para-amino group in this compound enhances electron donation, improving solubility in polar solvents compared to non-amino analogs like ethyl benzoate .
  • Thioether vs. Thioester : The methylthio group at C2 increases steric hindrance and alters electronic properties compared to thioester-containing analogs (e.g., Ethyl 2-(methylthio)acetate), impacting reactivity in nucleophilic substitutions .
  • Reactivity in Resins: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin formulations compared to methacrylate-based amines, suggesting that amino-substituted benzoates are more effective co-initiators .

Physicochemical and Functional Comparisons

Solubility and Polarity:
  • Ethyl 4-aminobenzoate derivatives are soluble in ethyl acetate and methyl benzoate, common solvents for polymer-dye systems .
  • Thioether-containing analogs (e.g., Ethyl 4-(2-amino-2-thioxoethoxy)benzoate) show reduced solubility in non-polar solvents due to strong hydrogen bonding with the thioamide group .
Thermal Stability:
  • Melting points for ethyl benzoate derivatives range widely: ethyl 4-aminobenzoate melts at ~89°C, while ethyl 4-(dimethylamino)benzoate has a lower melting point (~65°C) due to reduced crystallinity from the bulky dimethylamino group .

Preparation Methods

Substrate Selection and Protection Strategies

A plausible starting material is 2-chloro-4-nitrobenzoic acid , which contains reactive sites for subsequent substitution and reduction. The synthesis proceeds as follows:

  • Esterification : React 2-chloro-4-nitrobenzoic acid with ethanol in the presence of sulfuric acid at reflux (~78°C) to yield ethyl 2-chloro-4-nitrobenzoate.

  • Nucleophilic Substitution : Replace the chlorine atom at the 2-position with a methylthio group using sodium thiomethoxide (NaSCH3\text{NaSCH}_3) in dimethylformamide (DMF) at 80–100°C.

  • Nitro Reduction : Reduce the nitro group to an amine using hydrogen gas (H2\text{H}_2) over a palladium-on-carbon (Pd/C\text{Pd/C}) catalyst in ethanol at room temperature.

This route mirrors the esterification and substitution steps described in the synthesis of methyl 4-bromoacetyl-2-methylbenzoate, where sulfuric acid catalyzes ester formation, and palladium facilitates coupling reactions.

Critical Parameters:

  • Esterification Yield : ~85–90% under acidic conditions.

  • Substitution Efficiency : Dependent on the leaving group’s reactivity and solvent polarity. Chlorine substitution with NaSCH3\text{NaSCH}_3 achieves ~70–75% conversion.

  • Reduction Selectivity : Hydrogenation selectively reduces nitro groups without affecting ester or thioether functionalities.

Sequential Functionalization of Ethyl 4-Aminobenzoate

Modifying ethyl 4-aminobenzoate (a commercially available precursor) offers a streamlined pathway by leveraging existing amino and ester functionalities.

Electrophilic Sulfur Incorporation

  • Amino Protection : Acetylate the amino group using acetic anhydride to prevent undesired side reactions.

  • Electrophilic Substitution : Treat the protected compound with methanesulfenyl chloride (ClSMe\text{ClSMe}) in the presence of a Lewis acid (e.g., AlCl3\text{AlCl}_3) to introduce the methylthio group at the 2-position.

  • Deprotection : Remove the acetyl group via acid-catalyzed hydrolysis.

Reaction Conditions:

  • Sulfenylation Temperature : 0–5°C to minimize polysubstitution.

  • Yield : ~60–65% after deprotection.

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on critical parameters:

MethodStarting MaterialKey StepsYield (%)Scalability
Esterification2-Chloro-4-nitrobenzoic acidEsterification, substitution, reduction70–75High
Catalytic CouplingEthyl 4-amino-2-iodobenzoateProtection, coupling, deprotection65–70Moderate
Sequential FunctionalizationEthyl 4-aminobenzoateProtection, sulfenylation, deprotection60–65High

Key Insights :

  • The esterification route offers the highest yield and scalability but requires handling hazardous chlorinated intermediates.

  • Catalytic coupling provides regioselectivity but involves costly palladium catalysts.

  • Sequential functionalization uses readily available precursors but suffers from moderate yields due to protection-deprotection steps.

Industrial-Scale Considerations

For large-scale production, the esterification route is most viable due to its compatibility with continuous-flow reactors and minimized purification steps. Patent CN103319385B highlights the importance of optimizing reaction times (5–10 hours) and reagent ratios (1:5–8 for chlorosulfonic acid reactions) to achieve yields exceeding 75%. Additionally, recycling auxiliary alcohols (e.g., 1-butanol) as described in US7547798B2 reduces costs and environmental impact .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

StepOptimal ConditionsYield ImprovementReference
EsterificationH₂SO₄ (cat.), ethanol, reflux, 12 hr85% → 92%
CyclocondensationDMF, 120°C, Cs₂CO₃, 16 hr40% → 68%

Q. Table 2. Spectral Data Contradictions and Resolutions

DiscrepancyResolution MethodReference
Overlapping aromatic protons2D NMR (HSQC/HMBC)
Ambiguous carbonyl IR signalsSolvent-free ATR-FTIR analysis

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